(E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid
CAS No.:
Cat. No.: VC18863420
Molecular Formula: C32H24N4O2S2
Molecular Weight: 560.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H24N4O2S2 |
|---|---|
| Molecular Weight | 560.7 g/mol |
| IUPAC Name | (E)-2-cyano-3-[5-[7-[4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]-2,1,3-benzothiadiazol-4-yl]thiophen-2-yl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C32H24N4O2S2/c1-18-5-8-21(9-6-18)36-27-4-2-3-24(27)26-16-19(7-13-28(26)36)23-11-12-25(31-30(23)34-40-35-31)29-14-10-22(39-29)15-20(17-33)32(37)38/h5-16,24,27H,2-4H2,1H3,(H,37,38)/b20-15+ |
| Standard InChI Key | RMHMULLPFDLMEB-HMMYKYKNSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)N2C3CCCC3C4=C2C=CC(=C4)C5=CC=C(C6=NSN=C56)C7=CC=C(S7)/C=C(\C#N)/C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)N2C3CCCC3C4=C2C=CC(=C4)C5=CC=C(C6=NSN=C56)C7=CC=C(S7)C=C(C#N)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a conjugated donor-acceptor-π-acceptor (D-A-π-A) framework, comprising:
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A 4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole donor moiety, which enhances electron density through its fused polycyclic system .
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A benzo[c] thiadiazole internal acceptor unit, known for its electron-withdrawing capabilities and planar structure .
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A thiophene-2-yl π-spacer that facilitates intramolecular charge transfer .
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An acrylic acid anchoring group with a cyano substituent, critical for binding to semiconductor surfaces in photovoltaic applications .
The stereochemistry of the cyclopenta[b]indole system (3a,8b-cis configuration) and the E-configuration of the acrylic acid group are essential for maintaining optimal electronic communication between components.
Table 1: Molecular Properties
Synthetic Pathways and Optimization
Key Synthesis Steps
The synthesis involves a multi-step sequence requiring precise control of regiochemistry and stereochemistry:
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Formation of the Donor Moiety:
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Assembly of the Benzo[c]thiadiazole Acceptor:
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Suzuki-Miyaura Coupling:
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Knoevenagel Condensation:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Donor synthesis | Pd(OAc)₂, PtBu₃, Cs₂CO₃, 110°C | 85–92 |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | 78–84 |
| Knoevenagel reaction | Cyanoacetic acid, piperidine | 65–72 |
Electronic and Photophysical Properties
Absorption Spectroscopy
The compound exhibits broad absorption in the visible spectrum (λₐᵦₛ = 450–600 nm), attributed to intramolecular charge transfer (ICT) between the donor and acceptor units . Molar extinction coefficients exceed 25,000 M⁻¹cm⁻¹, comparable to high-performance organic sensitizers like LEG4 and Y123 .
Electrochemical Behavior
Cyclic voltammetry reveals:
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HOMO Level: −5.2 eV vs. vacuum (sufficient for dye regeneration in DSSCs) .
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LUMO Level: −3.8 eV vs. vacuum (favorable for electron injection into TiO₂) .
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Electrochemical bandgap: 1.4 eV, aligning with the optimal range for visible-light harvesting .
Applications in Dye-Sensitized Solar Cells (DSSCs)
Photovoltaic Performance
When anchored to mesoporous TiO₂, the compound demonstrates:
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Power Conversion Efficiency (PCE): 8.2–9.1% under AM 1.5G illumination .
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Open-Circuit Voltage (Vₒᶜ): 720–740 mV, outperforming conventional ruthenium-based dyes .
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Dye Loading Density: 1.8 × 10⁻⁷ mol/cm², indicating strong chemisorption via the carboxylic acid group .
Anti-Aggregation Properties
The steric bulk of the hexahydrocyclopenta[b]indole donor suppresses π-π stacking, reducing dye aggregation by 40% compared to planar indole analogs . Co-adsorption with chenodeoxycholic acid (CDCA) further enhances PCE to 9.5% .
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